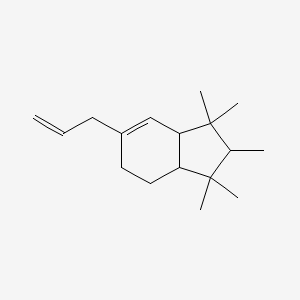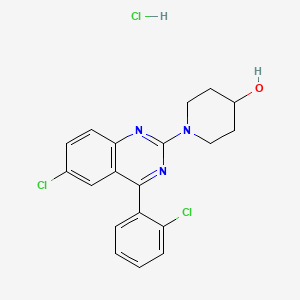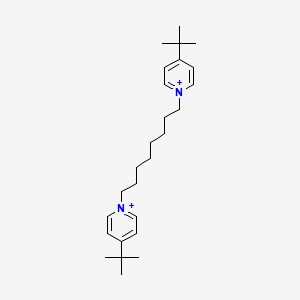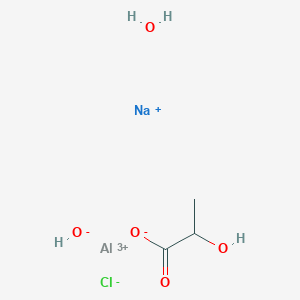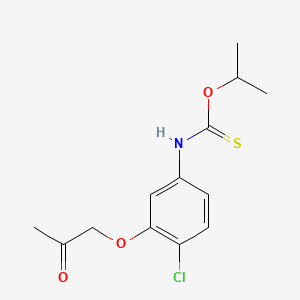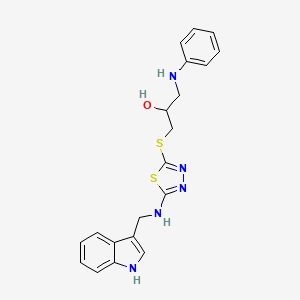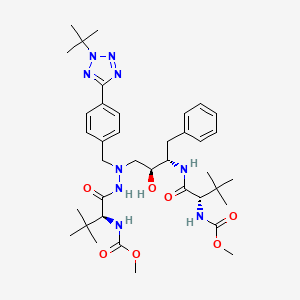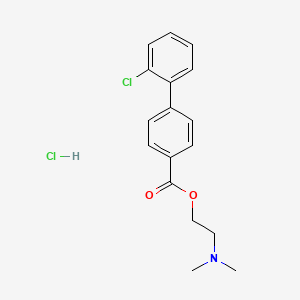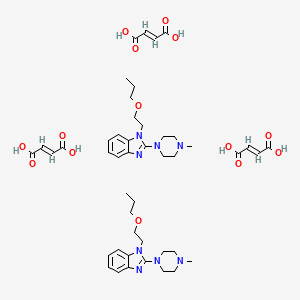
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-propoxyethyl)benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-propoxyethyl)benzimidazole is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmaceutical agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-propoxyethyl)benzimidazole typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the piperazine group and the propoxyethyl side chain. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.
化学反応の分析
Types of Reactions
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-propoxyethyl)benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-propoxyethyl)benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-propoxyethyl)benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The piperazine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
類似化合物との比較
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Piperazine derivatives: Commonly used in pharmaceuticals for their therapeutic properties.
Uniqueness
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-propoxyethyl)benzimidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
87233-76-9 |
|---|---|
分子式 |
C46H64N8O14 |
分子量 |
953.0 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)-1-(2-propoxyethyl)benzimidazole |
InChI |
InChI=1S/2C17H26N4O.3C4H4O4/c2*1-3-13-22-14-12-21-16-7-5-4-6-15(16)18-17(21)20-10-8-19(2)9-11-20;3*5-3(6)1-2-4(7)8/h2*4-7H,3,8-14H2,1-2H3;3*1-2H,(H,5,6)(H,7,8)/b;;3*2-1+ |
InChIキー |
CWVYKSWJTGPIEW-VQYXCCSOSA-N |
異性体SMILES |
CCCOCCN1C(=NC2=CC=CC=C12)N3CCN(CC3)C.CCCOCCN1C(=NC2=CC=CC=C12)N3CCN(CC3)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
正規SMILES |
CCCOCCN1C2=CC=CC=C2N=C1N3CCN(CC3)C.CCCOCCN1C2=CC=CC=C2N=C1N3CCN(CC3)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




